molecular formula C12H16O2 B14432956 1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- CAS No. 79314-55-9

1-Pentanone, 3-hydroxy-2-methyl-1-phenyl-

Cat. No.: B14432956
CAS No.: 79314-55-9
M. Wt: 192.25 g/mol
InChI Key: JKUZVRUHLINACA-UHFFFAOYSA-N
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Description

1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- is an organic compound with the molecular formula C12H16O2 It is a ketone with a phenyl group attached to the first carbon and a hydroxyl group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-hydroxy-2-methylpentanone under controlled conditions. This reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve the use of Grignard reagents, where phenylmagnesium bromide reacts with a suitable precursor to yield the desired product. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- is unique due to the presence of both a hydroxyl and a phenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

79314-55-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-hydroxy-2-methyl-1-phenylpentan-1-one

InChI

InChI=1S/C12H16O2/c1-3-11(13)9(2)12(14)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3

InChI Key

JKUZVRUHLINACA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C(=O)C1=CC=CC=C1)O

Origin of Product

United States

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